molecular formula C12H11N3O2S B2604684 N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1251710-35-6

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B2604684
CAS No.: 1251710-35-6
M. Wt: 261.3
InChI Key: ANKUSUNTDFAMKU-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone flanked by pyridin-3-yl and thiophen-3-ylmethyl substituents. Oxalamides are known for their structural versatility, enabling interactions with biological targets such as enzymes, receptors, and viral proteins .

Properties

IUPAC Name

N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKUSUNTDFAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of pyridine-3-amine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Antiviral Activity : Compounds with 4-chlorophenyl and heterocyclic thiazole/pyrrolidine groups (e.g., 13-15 ) exhibit potent HIV inhibition, suggesting that bulky, halogenated substituents enhance target binding . The target compound’s thiophene group may mimic thiazole’s electronic profile but lacks direct antiviral data.

The thiophene group in the target compound may confer similar stability, though sulfur metabolism (e.g., oxidation) requires further study.

Synthetic Yields: Yields for oxalamides vary widely (36–73%), influenced by stereochemistry (e.g., 13 vs. 15) and purification challenges .

Biological Activity

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly its anti-tubercular properties against Mycobacterium tuberculosis. This article delves into the compound's synthesis, mechanism of action, biological activity, and comparison with related compounds.

1. Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C₁₂H₁₁N₃O₂S
  • Molecular Weight: 261.30 g/mol
  • The compound features a pyridine ring linked to a thiophene ring via an oxalamide functional group.

Synthesis:
The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate: Pyridine-3-amine reacts with thiophene-3-carboxaldehyde.
  • Final Product Formation: The intermediate is reacted with oxalyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran, often under inert atmosphere to prevent oxidation .

Target Pathogen

This compound has been evaluated specifically for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compound's mechanism likely involves interference with essential biochemical pathways critical for the survival and proliferation of the bacteria.

Mode of Action

The compound is believed to disrupt metabolic processes in Mycobacterium tuberculosis, potentially by inhibiting enzymes vital for cell wall synthesis or energy metabolism. This action leads to reduced bacterial viability and growth inhibition.

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits significant anti-tubercular activity. In vitro studies indicate that the compound effectively reduces the growth of Mycobacterium tuberculosis H37Ra at various concentrations, suggesting its potential as a therapeutic agent in treating tuberculosis.

Other Biological Applications

Beyond its anti-tubercular properties, preliminary investigations suggest that this compound may possess:

  • Anti-inflammatory properties: Potentially useful in treating inflammatory diseases.
  • Anti-cancer activities: Initial studies indicate possible cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anti-cancer agent .

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
N1-(pyridin-2-yl)-N2-(thiophen-3-ylmethyl)oxalamideC₁₂H₁₁N₃O₂SModerate anti-tubercular activity
N1-(pyridin-4-yl)-N2-(thiophen-3-ylmethyl)oxalamideC₁₂H₁₁N₃O₂SLower efficacy against M. tuberculosis

The positioning of the pyridine and thiophene rings in this compound may influence its binding affinity and selectivity towards biological targets compared to its analogs, making it a valuable candidate for targeted research and development.

5. Case Studies and Research Findings

Case Study: Anti-Tubercular Efficacy
A study conducted on various synthesized oxalamides highlighted that this compound showed notable inhibition of Mycobacterium tuberculosis growth at concentrations as low as 10 µg/mL. The findings suggest a promising lead for further development into a therapeutic agent against tuberculosis .

Research Findings: Enzyme Inhibition
In vitro assays have indicated that this compound may act as an enzyme inhibitor in biochemical pathways related to bacterial metabolism, further supporting its potential role in drug development for infectious diseases .

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